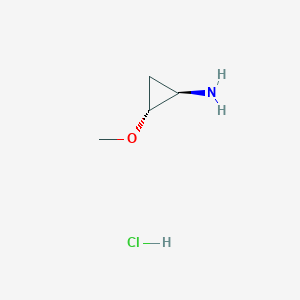

(1R,2R)-2-methoxycyclopropanamine hydrochloride

Beschreibung

(1R,2R)-2-Methoxycyclopropanamine hydrochloride is a cyclopropane derivative characterized by a methoxy (-OCH₃) substituent at the C2 position and an amine group at C1, with both chiral centers in the R configuration. This stereochemistry is critical for its physicochemical and biological properties. Cyclopropane amines are widely studied for their conformational rigidity and applications in medicinal chemistry, particularly as enzyme inhibitors or receptor ligands .

Eigenschaften

IUPAC Name |

(1R,2R)-2-methoxycyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO.ClH/c1-6-4-2-3(4)5;/h3-4H,2,5H2,1H3;1H/t3-,4-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLWRVSLZASDSJT-VKKIDBQXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC1N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1C[C@H]1N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-methoxycyclopropanamine hydrochloride typically involves the cyclopropanation of suitable precursors. One common method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach involves alkene cyclopropanation using diazo compounds, ylides, or carbene intermediates .

Industrial Production Methods

Industrial production of (1R,2R)-2-methoxycyclopropanamine hydrochloride often employs continuous stirred tank reactors (CSTRs) for efficient mixing and scale-up . This method ensures consistent product quality and high yield, making it suitable for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

(1R,2R)-2-methoxycyclopropanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropanone derivatives, while reduction can produce various amine compounds .

Wissenschaftliche Forschungsanwendungen

(1R,2R)-2-methoxycyclopropanamine hydrochloride has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of (1R,2R)-2-methoxycyclopropanamine hydrochloride involves its interaction with specific molecular targets. It acts as a proton donor, facilitating the formation of new chemical bonds and hydrogen bonds. This interaction can influence various biochemical pathways, making it a valuable tool in research and development.

Vergleich Mit ähnlichen Verbindungen

Stereoisomeric Variants

(1R,2S)-2-Methoxycyclopropanamine Hydrochloride

- Structure : Differs in the configuration at C2 (S instead of R).

- Properties: Molecular weight = 123.58 g/mol; Formula = C₄H₁₀ClNO; Purity ≥95% .

- For example, (1R,2S) isomers may exhibit reduced efficacy in enantioselective interactions compared to the (1R,2R) form.

Substituted Cyclopropane Amines

(1R,2S)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride

- Structure : Contains a 4-fluorophenyl group at C2 instead of methoxy.

- Properties : Molecular weight = 187.64 g/mol; Formula = C₉H₁₁ClF₂N .

- Key Differences :

(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine Hydrochloride

- Structure : Difluorophenyl substitution at C2.

- Properties : Molecular weight = 219.64 g/mol; Formula = C₉H₉F₂N·HCl .

- Applications: Used as a synthetic intermediate in antiviral or antidepressant research .

Cyclobutane and Larger Ring Analogs

rac-(1R,2R)-2-Methoxy-N-methylcyclobutan-1-amine Hydrochloride

- Structure : Cyclobutane ring with methoxy and methylamine groups.

- Properties: Molecular weight = 151.63 g/mol; Formula = C₆H₁₄ClNO .

- Key Differences :

Fluorinated Cyclopropane Derivatives

(1R,2R)-2-Fluorocyclopropanamine Hydrochloride

- Structure : Fluorine replaces methoxy at C2.

- Properties : Molecular weight = 111.54 g/mol; Formula = C₃H₇ClFN .

- Key Differences :

- Polarity : Fluorine is less polar than methoxy, reducing solubility in aqueous media.

- Biological interactions : May exhibit distinct selectivity profiles due to smaller atomic size and hydrophobic effects .

Biologische Aktivität

(1R,2R)-2-Methoxycyclopropanamine hydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.

- Chemical Name : (1R,2R)-2-Methoxycyclopropanamine hydrochloride

- CAS Number : 2306254-20-4

- Molecular Formula : CHClN

- Purity : 95%

The compound features a cyclopropane ring with a methoxy group and an amine functional group, which contributes to its biological activity.

(1R,2R)-2-Methoxycyclopropanamine hydrochloride has been studied for its role as an intermediate in the synthesis of various pharmacologically active compounds. It is particularly noted for its potential interactions with neurotransmitter receptors and enzymes.

| Property | Description |

|---|---|

| Solubility | Soluble in water and organic solvents |

| Stability | Stable under normal laboratory conditions |

| Interaction with Enzymes | Potential inhibitor of specific enzymes |

Cellular Effects

Research indicates that (1R,2R)-2-methoxycyclopropanamine hydrochloride may influence cell signaling pathways by modulating receptor activity. Its structural similarity to other bioactive compounds suggests it may interact with serotonin receptors, particularly the 5-HT receptor.

Table 2: Potential Cellular Effects

| Effect | Description |

|---|---|

| Receptor Modulation | Possible agonistic activity at 5-HT |

| Impact on Cell Proliferation | May affect proliferation rates in certain cell types |

Molecular Mechanisms

The molecular mechanism of action for (1R,2R)-2-methoxycyclopropanamine hydrochloride is not fully elucidated. However, preliminary studies suggest that it may act through:

- Receptor Agonism : Binding to serotonin receptors influencing mood and anxiety.

- Enzyme Inhibition : Affecting metabolic pathways related to neurotransmitter synthesis.

Case Studies and Research Findings

Recent studies have explored the pharmacological profiles of compounds related to (1R,2R)-2-methoxycyclopropanamine hydrochloride, particularly in the context of drug development.

Case Study 1: Antidepressant Activity

A study evaluated the antidepressant-like effects of structurally similar compounds in animal models. Results indicated that compounds with a cyclopropane structure exhibited significant reductions in depressive behaviors.

Case Study 2: Neuroprotective Effects

Another investigation focused on neuroprotective properties against oxidative stress. The findings suggested that derivatives of (1R,2R)-2-methoxycyclopropanamine hydrochloride could enhance neuronal survival under stress conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.